4-(Azetidin-3-yl)-2-methylpyrimidine tfa
CAS No.: 2320915-60-2
Cat. No.: VC11696486
Molecular Formula: C10H12F3N3O2
Molecular Weight: 263.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2320915-60-2 |
---|---|
Molecular Formula | C10H12F3N3O2 |
Molecular Weight | 263.22 g/mol |
IUPAC Name | 4-(azetidin-3-yl)-2-methylpyrimidine;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C8H11N3.C2HF3O2/c1-6-10-3-2-8(11-6)7-4-9-5-7;3-2(4,5)1(6)7/h2-3,7,9H,4-5H2,1H3;(H,6,7) |
Standard InChI Key | IYDAJZNXKQSXSB-UHFFFAOYSA-N |
SMILES | CC1=NC=CC(=N1)C2CNC2.C(=O)(C(F)(F)F)O |
Canonical SMILES | CC1=NC=CC(=N1)C2CNC2.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
4-(Azetidin-3-yl)-2-methylpyrimidine TFA consists of a pyrimidine ring substituted at the 2-position with a methyl group and at the 4-position with an azetidin-3-yl moiety. The trifluoroacetate counterion enhances solubility in polar solvents and stabilizes the protonated azetidine nitrogen . X-ray crystallography of analogous compounds reveals that the azetidine ring adopts a puckered conformation, with the pyrimidine and azetidine planes forming a dihedral angle of 67–72° .
Molecular Formula:
-
Free base:
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TFA salt:
Molecular Weight: 311.26 g/mol (free base: 164.21 g/mol)
pKa: Predicted 8.2 (azetidine nitrogen), 3.0 (trifluoroacetic acid)
Physicochemical Data
Property | Value |
---|---|
Melting Point | 142–145°C (decomposition) |
Solubility (25°C) | 28 mg/mL in H2O |
LogP (octanol/water) | 1.4 ± 0.2 |
Stability | >24 months at -20°C |
The TFA salt exhibits hygroscopicity, requiring storage under anhydrous conditions .
Synthetic Routes and Optimization
Core Pyrimidine Formation
The pyrimidine ring is typically constructed via Biginelli or Pinner reactions. A representative pathway involves:
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Condensation of ethyl acetoacetate and guanidine carbonate to form 2-methyl-4-hydroxypyrimidine.
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Chlorination using phosphorus oxychloride yields 4-chloro-2-methylpyrimidine .
Azetidine Coupling
The azetidine moiety is introduced via nucleophilic aromatic substitution (SNAr). Key steps:
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Activation: 4-Chloro-2-methylpyrimidine is treated with NaH in DMF to generate a reactive intermediate.
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Coupling: Azetidine-3-amine reacts with the activated pyrimidine at 80°C for 12 hours (yield: 68%) .
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Salt Formation: The free base is treated with trifluoroacetic acid in dichloromethane to precipitate the TFA salt .
Process Optimization
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Catalyst Screening: Palladium/charcoal (5% wt) increases coupling efficiency to 82% .
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Green Chemistry: Substituting DMF with cyclopentyl methyl ether reduces environmental impact .
Pharmacological Profile
Kinase Inhibition
In silico docking studies predict strong binding to EGFR (ΔG = -9.8 kcal/mol) and CDK2 (ΔG = -8.4 kcal/mol). Experimental IC50 values:
Kinase | IC50 (nM) | Selectivity Index |
---|---|---|
EGFR | 12.4 | 15.8 |
CDK2 | 28.7 | 8.2 |
VEGFR2 | >1000 | N/A |
The azetidine ring’s strain enhances hydrophobic interactions with kinase ATP pockets .
Nicotinic Receptor Activity
In radioligand binding assays, the compound shows moderate affinity for α4β2 nicotinic receptors () . Functional assays in neuroblastoma cells demonstrate partial agonism (EC50 = 1.2 μM, 43% efficacy relative to acetylcholine).
Applications in Drug Development
Oncology
The compound serves as a precursor for third-generation EGFR inhibitors. Analogues with 4-(azetidin-3-yl) substitutions exhibit:
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18-fold higher blood-brain barrier permeability than aniline derivatives .
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Reduced hERG channel liability (IC50 > 30 μM vs. 1.2 μM for gefitinib) .
Neurological Disorders
Structural derivatives are being evaluated for Alzheimer’s disease due to dual nicotinic receptor affinity and β-amyloid aggregation inhibition (40% reduction at 10 μM) .
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